molecular formula C30H32N4O4S B2503427 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 689228-61-3

2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2503427
CAS No.: 689228-61-3
M. Wt: 544.67
InChI Key: GPLAEAGOUFLSSU-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a benzyl group at position 3, a piperidin-1-yl substituent at position 6, and a sulfanyl-acetamide moiety linked to a 2,4-dimethoxyphenyl group. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including kinase inhibition and anticancer properties . Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL for refinement .

Properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4S/c1-37-23-12-14-26(27(18-23)38-2)31-28(35)20-39-30-32-25-13-11-22(33-15-7-4-8-16-33)17-24(25)29(36)34(30)19-21-9-5-3-6-10-21/h3,5-6,9-14,17-18H,4,7-8,15-16,19-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLAEAGOUFLSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone scaffold forms the foundational structure of the target compound. A validated approach involves the cyclization of anthranilamide derivatives. For instance, 6-chloro-3-benzylquinazolin-4-one is synthesized by reacting anthranilamide with benzyl chloride under basic conditions. In a representative procedure, anthranilamide (5 mmol) is treated with benzyl chloride (5.5 mmol) and potassium carbonate (5 mmol) in dimethylformamide (DMF) at reflux for 4 hours. The reaction is quenched with ice, and the precipitate is filtered and washed with sodium thiosulfate to yield the 3-benzyl-substituted quinazolinone intermediate.

Key modifications include the introduction of a piperidin-1-yl group at position 6. This is achieved via nucleophilic aromatic substitution (SNAr), where the chlorine atom in 6-chloro-3-benzylquinazolin-4-one is displaced by piperidine. The reaction is conducted in DMF at 80°C for 12 hours, with potassium carbonate (2.0 eq) as the base. The resulting 6-(piperidin-1-yl)-3-benzylquinazolin-4-one is purified via recrystallization from ethanol, achieving yields of 70–80%.

Amide Bond Formation with 2,4-Dimethoxyaniline

The final step involves coupling the sulfanyl acetic acid intermediate with 2,4-dimethoxyaniline. This is accomplished using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. A mixture of the acetic acid derivative (1.0 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in dimethyl sulfoxide (DMSO) is stirred for 5 minutes before adding 2,4-dimethoxyaniline (1.1 eq). The reaction proceeds at room temperature overnight, after which water is added to precipitate the product. The crude material is washed with cold ethanol and dried under vacuum to yield the target compound in 75–85% purity.

Analytical Characterization

Intermediate and final products are characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the final acetamide exhibits a molecular ion peak at m/z 480.6 [M+H]⁺, consistent with its molecular formula C26H32N4O3S. ¹H NMR signals include aromatic protons at δ 7.24–7.93 ppm (quinazolinone and benzyl groups) and methoxy resonances at δ 3.87 ppm.

Optimization and Challenges

Critical parameters influencing yield and purity include:

  • Reagent stoichiometry : Excess HATU (1.5 eq) ensures complete activation of the carboxylic acid.
  • Solvent selection : DMSO enhances solubility of polar intermediates, whereas THF is preferred for thioetherification to minimize side reactions.
  • Temperature control : Elevated temperatures during SNAr (80°C) accelerate substitution but require careful monitoring to prevent decomposition.

Common pitfalls include the oxidation of thiol intermediates, which is mitigated by conducting reactions under inert atmospheres.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Literature)
Quinazolinone synthesis SNAr with piperidine in DMF Cyclization with anthranilamide and benzyl chloride
Thioetherification Not reported Mercaptoacetic acid in THF
Amide coupling HATU/DIPEA in DMSO HATU/DIPEA in DMSO
Yield 65–75% 75–85%

Method B offers higher yields due to optimized purification protocols, though Method A provides a patent-based framework for piperidine substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares key structural features and synthetic approaches of the target compound with analogs from the literature:

Compound Name / ID Core Structure Position 3 Substituent Position 6 Substituent Acetamide Group Synthesis Method Reference
Target Compound Quinazolinone Benzyl Piperidin-1-yl N-(2,4-dimethoxyphenyl) Not detailed in evidence -
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide - - N-(4-sulfamoylphenyl) Diazonium salt coupling in pyridine
Compound 18 (Pyrimidinone derivative) Pyrimidinone 2,4-Dimethoxyphenyl - N-(6-trifluoromethylbenzothiazolyl) TEA-mediated coupling
N-(Benzothiazole-2-yl)-2-phenylacetamide (EP3 348 550A1) Benzothiazole-acetamide - - N-(benzothiazole-2-yl) Standard amide coupling

Key Observations :

  • Core Structure: The quinazolinone core in the target compound differs from pyrimidinone (Compound 18) and benzothiazole (EP3 348 550A1) scaffolds. Quinazolinones offer planar aromaticity for π-π stacking, whereas pyrimidinones may exhibit greater conformational flexibility .
  • Substituent Effects : The benzyl and piperidin-1-yl groups in the target compound enhance steric bulk and basicity compared to the trifluoromethylbenzothiazole group in Compound 18, which introduces strong electron-withdrawing effects .
  • Acetamide Linker : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with the sulfamoylphenyl (13a) and benzothiazole (EP3 348 550A1) groups, which are more polar or aromatic .

Biological Activity

The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure combines a quinazoline core with a piperidine ring and a sulfanylacetamide group, indicating possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C29H30N4O3SC_{29}H_{30}N_{4}O_{3}S with a molecular weight of approximately 490.64 g/mol. The structural features include:

  • Quinazoline core : Known for diverse biological activities.
  • Piperidine moiety : Associated with anesthetic properties and modulation of neurotransmitter systems.
  • Sulfanylacetamide group : Implicated in enzyme inhibition and antibacterial activities.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For example, related quinazoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways. A study reported that certain derivatives achieved up to 47.1% COX-2 inhibition at concentrations around 20 μM .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Quinazoline derivatives are often explored for their ability to inhibit tumor cell proliferation. In vitro studies on similar compounds have demonstrated efficacy against BRCA-deficient cancer cells, highlighting their role as poly(ADP-ribose) polymerase (PARP) inhibitors . This mechanism is particularly relevant in the context of targeted cancer therapies.

3. Antibacterial Properties

The sulfanyl group in the compound has been associated with antibacterial activity. Compounds featuring sulfamoyl groups have demonstrated significant antibacterial effects against various pathogens, indicating that this compound may also possess similar properties .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Binding : The compound may bind to active sites on enzymes such as COX or PARP, inhibiting their activity and affecting downstream signaling pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to alterations in cellular responses, particularly in cancer and inflammatory pathways.
  • Cell Cycle Interference : By affecting key regulatory proteins involved in cell division, the compound may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectReference
COX InhibitionQuinazoline derivativesUp to 47.1% inhibition
Anticancer EfficacyPARP inhibitorsEfficacy against BRCA-deficient cells
AntibacterialSulfamoyl compoundsSignificant antibacterial activity

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity and yield?

  • Methodology : The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride .
  • Step 2 : Introduction of the piperidin-1-yl group at position 6 using nucleophilic substitution (e.g., K2CO3 in DMF at 80°C) .
  • Step 3 : Sulfur insertion via thiolation (e.g., Lawesson’s reagent or thiourea) to form the sulfanyl bridge .
  • Step 4 : Acetamide coupling with 2,4-dimethoxyaniline using EDC/HOBt activation in dichloromethane .
    • Optimization : Monitor intermediates with HPLC (C18 column, acetonitrile/water gradient) and confirm purity via NMR (δ 2.5–3.5 ppm for methylene bridges; δ 7.0–8.5 ppm for aromatic protons) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm the presence of the dimethoxyphenyl group (singlets at δ 3.8–3.9 ppm for methoxy protons) and piperidinyl protons (multiplet at δ 1.4–2.2 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~550–560) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, particularly for the sulfanyl-acetamide linkage .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Target Identification :

  • Enzyme Inhibition : Quinazolinone derivatives inhibit kinases (e.g., EGFR) and cyclooxygenases (COX-2) due to electron-deficient heterocyclic cores .
  • Receptor Modulation : The dimethoxyphenyl group may interact with G-protein-coupled receptors (GPCRs) implicated in inflammation or cancer .
    • Validation : Use molecular docking (AutoDock Vina) with crystal structures of COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) to predict binding affinities .

Advanced Research Questions

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Strategies :

  • Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion .
  • Prodrug Design : Modify the acetamide group with phosphate esters for improved hydrophilicity .
    • Validation : Measure solubility via shake-flask method (UV-Vis at λmax ~280 nm) and confirm stability via LC-MS .

Q. What experimental approaches resolve contradictions in reported biological activity (e.g., anticancer vs. anti-inflammatory)?

  • Hypothesis Testing :

  • Dose-Response Studies : Compare IC50 values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to identify context-dependent effects .
  • Pathway Analysis : Use Western blotting to assess phosphorylation of NF-κB (anti-inflammatory) vs. caspase-3 (pro-apoptotic) .
    • Data Interpretation : Apply statistical models (ANOVA with Tukey’s post-hoc test) to differentiate off-target effects .

Q. How can regioselectivity issues during sulfanyl group insertion be mitigated?

  • Synthetic Control :

  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl group at position 3) using Boc or Fmoc strategies .
  • Catalytic Optimization : Screen Pd/C or CuI catalysts to favor C–S bond formation at position 2 of the quinazolinone ring .
    • Monitoring : Track regioselectivity via LC-MS/MS fragmentation patterns .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Model Selection :

  • Rodent Studies : Use Sprague-Dawley rats for bioavailability assays (oral vs. intravenous administration) .
  • Toxicokinetics : Measure liver enzyme levels (ALT/AST) and renal clearance over 14-day repeated dosing .
    • Analytical Tools : Quantify plasma concentrations via UPLC-QTOF with a LLOQ of 1 ng/mL .

Methodological Challenges and Solutions

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Key Modifications :

  • Piperidinyl Substituents : Replace with morpholine or pyrrolidine to assess steric effects .
  • Dimethoxyphenyl Group : Vary methoxy positions (e.g., 3,4- vs. 2,5-substitution) to probe electronic contributions .
    • Data Collection : Test derivatives in parallel using high-throughput screening (HTS) with 384-well plates .

Q. What computational tools predict metabolic stability of this compound?

  • Software :

  • ADMET Predictor : Estimate cytochrome P450 interactions (e.g., CYP3A4 oxidation) .
  • MetaSite : Identify probable sites of glucuronidation (e.g., acetamide nitrogen) .
    • Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

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